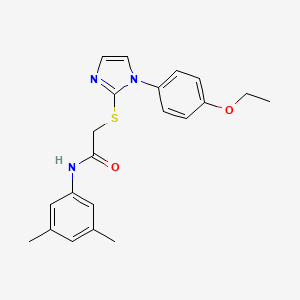![molecular formula C23H17FN4OS2 B2693225 6-(4-fluorophenyl)-3-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)imidazo[2,1-b]thiazole-2-carboxamide CAS No. 1797367-00-0](/img/structure/B2693225.png)
6-(4-fluorophenyl)-3-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)imidazo[2,1-b]thiazole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of imidazo[2,1-b]thiazole . It’s part of a series of compounds that have been synthesized and tested for antiproliferative activities . These compounds have shown significant antitumor effects against a panel of 55 cell lines of nine different cancer types .
Synthesis Analysis
The synthesis of similar compounds has been described in various studies . For instance, one study described the synthesis of a series of 6-(4-fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an imidazo[2,1-b]thiazole nucleus . This nucleus is a very interesting scaffold in terms of chemistry and biological activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve coupling reactions . Further details would depend on the specific synthesis route used.科学的研究の応用
Anticancer Potential A study by Karki et al. (2011) synthesized novel analogues of imidazo[2,1-b][1,3,4]thiadiazoles, showing significant cytotoxicity against leukemia cells. The research highlighted that certain derivatives exhibited strong cytotoxicity, indicating potential chemotherapeutic applications. The mechanism of cytotoxicity, explored through apoptosis induction without cell cycle arrest, suggests these compounds could be valuable in cancer treatment strategies (Karki et al., 2011).
Antitubercular and Antimicrobial Activities Abhale et al. (2016) discovered that derivatives of 6-substituted-2-(4-methyl-2-substituted phenylthiazol-5-yl)H-imidazo[1,2-a]pyridine showed good antitubercular activity, highlighting the potential use of these compounds in combating tuberculosis. The specific structural features contributing to this activity were identified, offering insights into the design of new antitubercular agents (Abhale et al., 2016).
Güzeldemirci and Küçükbasmacı (2010) reported the synthesis and antimicrobial evaluation of new 1,2,4-triazoles and 1,3,4-thiadiazoles bearing the imidazo[2,1-b]thiazole moiety, revealing promising antimicrobial activities. This study points towards the utility of these compounds in developing new antimicrobial agents, especially against resistant strains (Güzeldemirci & Küçükbasmacı, 2010).
BRAF Inhibitor for Cancer Treatment A study by Abdel‐Maksoud et al. (2019) designed and synthesized a new series of imidazo[2,1-b]thiazoles with a 3-fluorophenyl group at position 6, showing cytotoxic activity against colon cancer and melanoma cell lines. These compounds were tested for their inhibitory effect on BRAF, with some showing superior activity compared to sorafenib, suggesting their potential as new cancer therapeutics (Abdel‐Maksoud et al., 2019).
Antioxidant and Anticancer Properties Sunil et al. (2010) investigated the antioxidant and anticancer properties of triazolo-thiadiazoles, finding potent cytotoxic effects on hepatocellular carcinoma cell lines, indicating their use as antioxidants and anticancer agents. The study provides insight into the potential therapeutic applications of these compounds in treating liver cancer (Sunil et al., 2010).
将来の方向性
特性
IUPAC Name |
6-(4-fluorophenyl)-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4OS2/c1-13-21(31-23-27-19(11-28(13)23)15-7-9-16(24)10-8-15)22(29)26-18-6-4-3-5-17(18)20-12-30-14(2)25-20/h3-12H,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFRSVGOLUWUAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4C5=CSC(=N5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

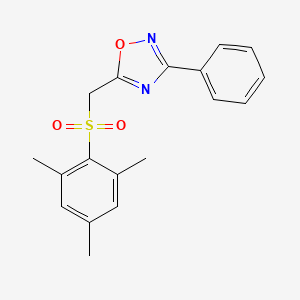
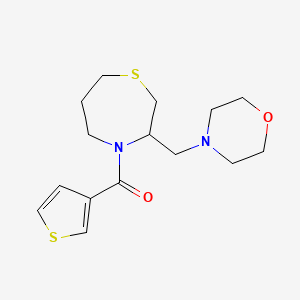
![3-(4-bromobenzyl)-8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2693146.png)
![N-[4-(3-{[(2-ethoxyphenyl)amino]sulfonyl}-4-methylphenyl)-3-methylisoxazol-5-yl]acetamide](/img/structure/B2693148.png)
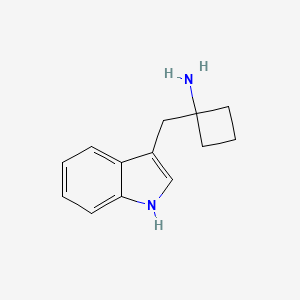
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2693150.png)
![1-{3-[(2,4-Difluorophenyl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one](/img/structure/B2693153.png)
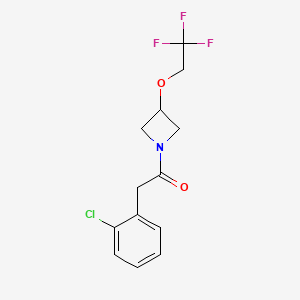
![methyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B2693157.png)

![Isopropyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2693159.png)
![6-Cyclopropyl-5-fluoro-N-[(2-methoxypyridin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2693160.png)

